molecular formula C26H24N4O3 B11343564 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11343564
M. Wt: 440.5 g/mol
InChI Key: PXTHZMHISOOFNK-UHFFFAOYSA-N
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Description

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its chemical stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-3-phenyl-2-propenoic acid: This compound shares the acetylamino group and has applications in life sciences research.

    3-methyl-2-oxoquinoxalin-1(2H)-yl derivatives: These compounds have similar quinoxaline cores and are known for their antibacterial and antifungal properties.

Uniqueness

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H24N4O3/c1-16-12-13-17(2)22(14-16)28-24(32)15-30-23-11-7-6-10-21(23)29-25(26(30)33)19-8-4-5-9-20(19)27-18(3)31/h4-14H,15H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

PXTHZMHISOOFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4NC(=O)C

Origin of Product

United States

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